(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol
Overview
Description
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C11H16ClN3O It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, attached to a piperidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethylpyrimidine.
Substitution Reaction: The chlorine atom on the pyrimidine ring is substituted with a piperidine ring through a nucleophilic substitution reaction.
Addition of Methanol Group: The final step involves the addition of a methanol group to the piperidine ring, which can be achieved through a reduction reaction using suitable reducing agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to active sites on enzymes, inhibiting their activity or modulating their function. The piperidine ring and methanol group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol.
4-(6-Chloro-2-methylpyrimidin-4-yl)piperidine: A compound with a similar structure but lacking the methanol group.
Uniqueness: this compound is unique due to the presence of the methanol group, which can undergo various chemical reactions, enhancing its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-13-10(12)6-11(14-8)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKBWHYKQHETHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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